An In-depth Technical Guide to the Chemical Properties of 6-Bromoimidazo[1,2-a]pyridin-2-amine
An In-depth Technical Guide to the Chemical Properties of 6-Bromoimidazo[1,2-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Within this class, 6-Bromoimidazo[1,2-a]pyridin-2-amine emerges as a key building block, offering multiple reaction sites for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of its chemical properties, drawing upon established synthetic routes, reactivity profiles, and spectroscopic data to offer a detailed understanding for researchers engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
6-Bromoimidazo[1,2-a]pyridin-2-amine is a heterocyclic aromatic compound featuring a fused imidazole and pyridine ring system. The bromine atom at the 6-position and the amino group at the 2-position are key functional groups that dictate its reactivity and potential for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Molecular Weight | 212.05 g/mol | [5] |
| CAS Number | 947248-52-4 | [5][6] |
| Appearance | Solid | |
| Storage | 2-8°C, inert atmosphere, keep in dark place |
The planarity of the imidazo[1,2-a]pyridine ring system has been confirmed through X-ray crystallographic studies of related derivatives, such as 6-Bromoimidazo[1,2-a]pyridin-8-amine.[7] This planarity is a crucial feature for its interaction with biological targets.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to researchers. The classical and most common approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][2]
A general synthetic route to 6-bromoimidazo[1,2-a]pyridine, the parent scaffold of the title compound, involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[8]
Figure 1: General synthesis of 6-bromoimidazo[1,2-a]pyridine.
To obtain the target molecule, 6-Bromoimidazo[1,2-a]pyridin-2-amine, a different synthetic strategy is required, typically involving the cyclization of a suitably functionalized pyridine precursor. While a specific, detailed synthesis protocol for 6-Bromoimidazo[1,2-a]pyridin-2-amine is not widely published, its synthesis can be inferred from the general methodologies for 2-aminoimidazo[1,2-a]pyridines. These methods often employ reagents that introduce the 2-amino functionality during the cyclization process.
Chemical Reactivity
The chemical reactivity of 6-Bromoimidazo[1,2-a]pyridin-2-amine is characterized by the interplay of its three key components: the electron-rich imidazole ring, the electron-deficient pyridine ring, and the reactive amino and bromo substituents.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic substitution, with the reaction preferentially occurring at the C3 position of the imidazole ring. This is due to the electron-donating effect of the bridgehead nitrogen, which stabilizes the cationic intermediate formed upon electrophilic attack at C3.
Reactivity of the 2-Amino Group
The 2-amino group is a versatile handle for further functionalization. It can undergo a range of reactions typical of primary aromatic amines, including:
-
Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides or other alkylating agents to yield secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction).
Reactivity of the 6-Bromo Substituent
The bromine atom at the 6-position of the pyridine ring is a key site for introducing molecular diversity through cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, the bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
These reactions allow for the introduction of a wide variety of substituents at the 6-position, making 6-Bromoimidazo[1,2-a]pyridin-2-amine a valuable intermediate in the synthesis of complex molecules.
Figure 2: Key reaction sites of 6-Bromoimidazo[1,2-a]pyridin-2-amine.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the amino group would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Resonances for the seven carbon atoms of the bicyclic system would be observed in the aromatic region. The carbon bearing the bromine atom would be shifted downfield, while the carbon attached to the amino group would be shifted upfield. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine would be observed in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic rings would appear around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the heterocyclic rings would be present in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. 6-Bromoimidazo[1,2-a]pyridin-2-amine serves as a versatile starting material for the synthesis of libraries of compounds for high-throughput screening. The ability to functionalize the molecule at three distinct positions (the 2-amino group, the 3-position of the imidazole ring, and the 6-bromo position) allows for the systematic exploration of the chemical space around this privileged scaffold.
Safety and Handling
6-Bromoimidazo[1,2-a]pyridin-2-amine is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
6-Bromoimidazo[1,2-a]pyridin-2-amine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rich reactivity, stemming from the unique electronic properties of the imidazo[1,2-a]pyridine core and the presence of key functional groups, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the pursuit of new and improved medicines.
References
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
ChemistrySelect. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
-
PubChem. 6-Bromoimidazo[1,2-a]pyridin-2-amine. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
PubChemLite. 6-bromoimidazo[1,2-a]pyridin-2-amine. [Link]
-
Appretech. 6-bromoimidazo[1,2-a]pyridin-2-amine. [Link]
-
PubMed. 6-Bromo-imidazo[1,2-a]pyridin-8-amine. [Link]
-
PubChem. 6-Bromo-2-methylimidazo[1,2-a]pyridine. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoimidazo[1,2-a]pyridin-2-amine | C7H6BrN3 | CID 44119296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromoimidazo[1,2-a]pyridin-2-amine [synhet.com]
- 7. 6-Bromo-imidazo[1,2-a]pyridin-8-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
